
6-Aminobenzothiazole
Overview
Description
6-Aminobenzothiazole (6ABT, CAS 533-30-2) is a heterocyclic aromatic compound with the molecular formula C₇H₆N₂S. It features a benzothiazole backbone substituted with an amino group at the 6-position. This compound is a versatile building block in medicinal chemistry and materials science due to its chemically addressable functional groups, enabling derivatization for drug discovery and nanotechnology applications . Key properties include a melting point of 87.5°C, molecular weight of 150.2 g/mol, and solubility in polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Aminobenzothiazole can be synthesized through several methods. One common method involves the reduction of 6-nitrobenzothiazole using sonochemical reduction techniques . This method typically involves the use of reducing agents such as sodium borohydride in the presence of ultrasonic waves, which facilitates the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Aminobenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield aminobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted benzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nitrating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Nitrobenzothiazole derivatives.
Reduction: Aminobenzothiazole derivatives.
Substitution: Halogenated and nitrated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Aminobenzothiazole has been extensively studied for its potential as an antimicrobial and anti-tubercular agent.
Antimicrobial Activity
Recent studies have synthesized several derivatives of benzothiazoles, including 6-ABT, which were evaluated for their antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of substituents such as NO2 and Cl groups enhanced the antibacterial efficacy of these compounds. For instance, a study demonstrated that compounds derived from 6-ABT exhibited varying degrees of inhibition against tested bacterial strains, with some achieving a Minimum Inhibitory Concentration (MIC) as low as 25 μg/mL .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
GG4 | S. aureus | 50 |
GG5 | P. aeruginosa | 25 |
GG6 | E. coli | 100 |
Anti-Tubercular Activity
The compound has shown promise in the development of new anti-tubercular agents. A review highlighted that benzothiazole derivatives, including those based on 6-ABT, demonstrated significant activity against Mycobacterium tuberculosis. The synthesis involved various methods such as microwave irradiation and one-pot reactions, leading to compounds with improved binding affinities to critical protein targets involved in tuberculosis pathogenesis .
Bioluminescence Probes
This compound serves as a precursor in the synthesis of bioluminescent probes. A patent describes methods for generating conjugates of 6-ABT with amino acids to create labeled peptides suitable for bioluminescence assays. This application is crucial in biological imaging and monitoring cellular processes .
Functionalization of Carbon Nanotubes
Research has explored the functionalization of multi-walled carbon nanotubes (MWCNTs) with 6-ABT to enhance their chemical properties for various applications, including drug delivery systems and sensors. This functionalization improves the interaction between MWCNTs and biological molecules, making them more effective in biomedical applications .
Synthesis and Evaluation of Benzothiazole Derivatives
A study synthesized several new derivatives of benzothiazoles using 6-ABT as a starting material. These compounds were evaluated for their antimicrobial activity against a panel of bacteria and fungi, demonstrating the versatility of 6-ABT in generating bioactive molecules .
Anti-Tubercular Compound Development
Another case study focused on synthesizing acetamide-linked benzothiazole derivatives from 6-ABT, assessing their anti-tubercular activity against drug-resistant strains of M. tuberculosis. The study found that specific derivatives exhibited potent activity, suggesting a viable pathway for developing new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of 6-Aminobenzothiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Physical and Chemical Properties
The amino group at the 6-position distinguishes 6ABT from structurally related benzothiazoles and other heterocycles. A comparative analysis of physical properties is shown below:
Compound | Melting Point (°C) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | LogP |
---|---|---|---|---|
6-Aminobenzothiazole | 87.5 | 150.2 | 2 | 1.38 |
6-Aminonicotinamide | 246.75 | 137.1 | 4 | 1.32 |
6-Aminoquinoline | 115.5 | 144.2 | 1 | 1.21 |
2-Aminobenzothiazole | Not reported | 150.2 | 2 | 1.40 |
Key Observations :
- 6ABT has a lower melting point compared to 6-aminonicotinamide, likely due to weaker intermolecular hydrogen bonding .
- The amino group enhances polarity, making 6ABT more soluble than non-polar benzothiazoles like 2-aminobenzothiazole .
Anticancer Activity
6ABT-containing derivatives exhibit potent cytotoxic effects. For example:
- Naphthalimide–benzothiazole hybrids (compounds 30 and 31) showed IC₅₀ values of 3.7–4.1 µM against lung and colon cancer cells, outperforming the standard amonafide (IC₅₀: 5.5–7.8 µM) .
- β-Carboline hybrids without the 6ABT moiety (e.g., compound 49) demonstrated IC₅₀ values of 13–45 nM but acted via topoisomerase I inhibition, unlike 6ABT derivatives targeting topoisomerase IIα .
Antimicrobial Activity
- 2-Alkylthio-6-aminobenzothiazoles showed antifungal activity against Candida species, with efficacy linked to the alkyl chain length .
- Derivatives lacking the 6-amino group (e.g., nitro- or cyano-substituted benzothiazoles) displayed reduced potency, highlighting the amino group's role in target binding .
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation
- 6ABT-based compound 6k (EC₅₀: ~50 nM) exhibited ~3-fold higher potency than benzoxazole analog 6j, attributed to the amino group’s hydrogen bond acceptor capacity .
Biological Activity
6-Aminobenzothiazole (6-ABT) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzothiazole core, which consists of a benzene ring fused to a thiazole ring. The amino group at the 6-position enhances its reactivity and biological potential. This compound serves as a scaffold for various derivatives that exhibit enhanced pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-ABT and its derivatives. For instance, derivatives of 2-aminobenzothiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : A series of pyrimidine-based 2-aminobenzothiazole derivatives were evaluated for their antiproliferative effects on tumor cell lines such as HepG2, MCF-7, and HeLa. Notably, one compound exhibited an IC50 value comparable to that of standard chemotherapeutics like etoposide .
Compound | Cell Line | IC50 (µM) | Cell Viability (%) |
---|---|---|---|
D | Colo205 | 0.131 | 61.29 |
E | U937 | 0.161 | 68.18 |
F | HCT116 | - | 70.62 |
2. Antimicrobial Activity
6-ABT has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess potent antibacterial effects.
- Findings : A study demonstrated that several benzothiazole derivatives exhibited significant inhibition against bacterial strains, suggesting their potential as antimicrobial agents .
3. Urease Inhibition
Another notable biological activity of 6-ABT is its ability to inhibit urease, an enzyme linked to various pathological conditions, including urinary tract infections and gastric ulcers.
- Research : Compounds derived from 6-ABT were tested for urease inhibition, with some exhibiting IC50 values in the low micromolar range. For example, 6-(4-methoxyphenyl)benzothiazole showed an IC50 of 26.35 µg/mL .
4. Nitric Oxide Scavenging
The ability of 6-ABT to scavenge nitric oxide (NO) has been explored due to NO's role in inflammatory processes.
- Results : Compounds derived from 6-ABT demonstrated significant NO scavenging activity, with some achieving over 60% inhibition at specific concentrations .
The biological activities of 6-ABT are largely attributed to its ability to interact with various molecular targets within cells:
- Anticancer Mechanism : Derivatives may induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation.
- Antimicrobial Mechanism : The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Urease Inhibition : The binding of 6-ABT derivatives to the active site of urease prevents substrate access, thereby inhibiting the enzyme's function.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 6-Aminobenzothiazole?
- Synthesis : A scalable approach involves DABCO-catalyzed cyanation, which optimizes yield and reduces byproducts. This method avoids harsh conditions and is reproducible for gram-scale production .
- Characterization : Use melting point analysis (87–91°C) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and calorimetry are critical for structural confirmation and thermal stability evaluation . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure purity and molecular weight validation (150.20 g/mol) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Handling : Use local exhaust ventilation and avoid contact with strong oxidizing agents. Wear personal protective equipment (PPE), including gloves and eye protection. Prevent dust generation and seal containers after use .
- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Do not induce vomiting if ingested—seek medical attention immediately .
- Storage : Store in a cool, dry place away from incompatible substances. Ensure containers are tightly sealed to prevent moisture absorption .
Q. How can researchers assess the purity of this compound?
- Analytical Techniques :
- Melting Point Analysis : Compare observed values (87–91°C) with literature data to detect impurities .
- Chromatography : Use HPLC with UV detection for quantitative purity assessment.
- Spectroscopy : FT-IR confirms functional groups, while NMR identifies structural anomalies .
Advanced Research Questions
Q. What scalable synthetic strategies exist for this compound, and how do they compare?
- DABCO-Catalyzed Cyanation : Offers high yields (>80%) and avoids toxic reagents. Ideal for large-scale production due to mild reaction conditions and minimal byproducts .
- Zinc(II)-Catalyzed Methods : Emerging strategies enable regioselective synthesis of derivatives, though optimization for scalability is ongoing .
Q. How can researchers resolve discrepancies in reported physical data (e.g., melting points)?
- Case Study : The melting point of this compound is reported as 87–91°C and 89–90°C . Discrepancies may arise from purity levels (e.g., ≥95% vs. 97%) or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods). Validate findings using multiple techniques and report experimental conditions in detail .
Q. What methodologies are used to design bioactive derivatives of this compound?
- Rational Design : Modify the benzothiazole core at positions 2 and 6 to enhance antifungal or antiproliferative activity. For example, introducing fluorine or chlorine substituents improves target binding .
- Computational Modeling : Molecular docking studies (e.g., with fungal cytochrome P450 enzymes) predict binding affinities and guide synthetic priorities .
Q. How do structural modifications impact the biological activity of this compound derivatives?
- Antifungal Activity : 6-Fluoro-7-chloro derivatives show enhanced inhibition against Candida albicans by disrupting ergosterol biosynthesis .
- Antiproliferative Effects : Aminothiazole-benzazole hybrids exhibit potent activity against cancer cell lines (IC₅₀ <10 µM) via tubulin polymerization inhibition .
Properties
IUPAC Name |
1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAYUOZWYJNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201443 | |
Record name | 6-Aminobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-30-2 | |
Record name | 6-Benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YFG4WUJ1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.